Ciclesonide
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Overview
Description
Ciclesonide is a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. It is marketed under various brand names, including Alvesco, Omnaris, and Zetonna . This compound is a pro-drug that is enzymatically hydrolyzed to its active metabolite, des-ciclesonide, which exhibits anti-inflammatory properties .
Preparation Methods
Ciclesonide can be synthesized through various synthetic routes. One common method involves the use of cyclodextrins to improve its physicochemical properties, such as water solubility . The preparation of this compound-methyl-beta-cyclodextrin complexes can be achieved through a kneading method, which involves mixing the drug with cyclodextrin in the presence of water . This method is simple and cost-effective, making it suitable for industrial production.
Chemical Reactions Analysis
Ciclesonide undergoes several chemical reactions, including hydrolysis and esterification. Upon deposition in the lungs, this compound is hydrolyzed by esterases to form the active metabolite des-ciclesonide . This metabolite can further undergo reversible esterification with fatty acids . The primary reagents involved in these reactions are esterases, which catalyze the hydrolysis process.
Scientific Research Applications
Ciclesonide has a wide range of scientific research applications. In medicine, it is used to treat asthma and allergic rhinitis due to its anti-inflammatory properties . Recent studies have also explored its potential anticancer effects, particularly in inhibiting breast cancer stem cells through the glucocorticoid receptor signaling-dependent YAP pathway . Additionally, this compound has been investigated for its role in reducing the need for systemic corticosteroids in asthma therapy .
Mechanism of Action
Ciclesonide is a glucocorticoid receptor agonist. Upon binding to the receptor, the this compound-receptor complex translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This binding inhibits leukocyte infiltration at the site of inflammation, interferes with inflammatory mediators, and suppresses humoral immune responses . The active metabolite, des-ciclesonide, has a high affinity for the glucocorticoid receptor and exhibits potent anti-inflammatory activity .
Comparison with Similar Compounds
Ciclesonide is often compared with other inhaled corticosteroids such as fluticasone, budesonide, and beclomethasone . One of the unique features of this compound is its pro-drug nature, which reduces the likelihood of throat symptoms and oral candidiasis compared to other corticosteroids . Additionally, this compound has a favorable safety profile and is effective in asthma control across a wide range of doses .
Similar compounds include:
- Fluticasone
- Budesonide
- Beclomethasone
These compounds share similar anti-inflammatory properties but differ in their pharmacokinetics and side effect profiles .
Properties
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. | |
CAS No. |
141845-82-1 |
Molecular Formula |
C32H44O7 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 |
InChI Key |
LUKZNWIVRBCLON-FOMURGDPSA-N |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6 |
SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
physical_description |
Solid |
Pictograms |
Health Hazard |
solubility |
1.57e-03 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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